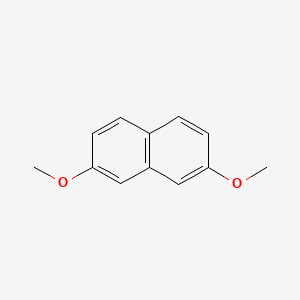

2,7-Dimethoxynaphthalene

説明

Overview of Naphthalene (B1677914) Derivatives in Advanced Materials and Systems

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold for a vast array of derivatives that are integral to the development of advanced materials. algoreducation.comijrpr.comnih.gov These derivatives are prized for their rigid, planar structure and extended π-electron system, which can be readily modified to tune their electronic, optical, and physical properties. researchgate.netnih.gov

In the realm of organic electronics , naphthalene derivatives, particularly naphthalene diimides (NDIs), are cornerstone components for n-type organic semiconductors. gatech.edursc.org Their high electron affinities, along with excellent thermal and photochemical stability, make them ideal for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic solar cells. algoreducation.comgatech.edursc.org The ability to functionalize the naphthalene core allows for the creation of complex molecular architectures with enhanced electron charge mobility and stability in ambient conditions. gatech.edursc.org

Naphthalene-based compounds are also crucial in the formulation of polymers and resins . They are used to produce key intermediates like phthalic anhydride, which is a building block for plastics, dyes, and resins. ijrpr.com360iresearch.com The incorporation of naphthalene units into polymer chains can enhance thermal stability, mechanical strength, and flame retardant properties. 360iresearch.com Furthermore, sulfonated naphthalene derivatives are widely employed as superplasticizers in concrete formulations and as high-performance surfactants and wetting agents in various industrial processes. algoreducation.comnih.gov360iresearch.com

The vibrant chromophoric nature of the naphthalene ring system has made its derivatives essential in the dye and pigment industry for centuries. ijrpr.com360iresearch.com Their rigid structure and large conjugated system contribute to high quantum yields and excellent photostability, making them suitable for creating a wide spectrum of colors for textiles, coatings, and printing. researchgate.netnih.gov360iresearch.com

More recently, the unique molecular geometry of certain naphthalene derivatives has been exploited in the design of liquid crystals . bohrium.comresearchcommons.org By attaching flexible side chains to the rigid naphthalene core, chemists can induce mesogenic behavior, leading to materials that exhibit ordered phases between the crystalline solid and isotropic liquid states. bohrium.comacs.orgmdpi.com These materials are investigated for applications in display technologies and stimuli-responsive systems. rsc.orgrsc.org

Significance of the 2,7-Disubstitution Pattern in Naphthalene Chemistry

The specific arrangement of substituents on the naphthalene core profoundly influences a molecule's properties and applications. The 2,7-disubstitution pattern is of particular interest because it provides a unique linear, C2-symmetric geometry that is distinct from other isomers, such as the more common 1,4- or 2,6-disubstituted naphthalenes.

One of the key aspects of the 2,7-disubstitution pattern is its role as a convergent building block in supramolecular chemistry . orgsyn.org This specific substitution allows for the creation of well-defined molecular architectures, including macrocycles, rigid cavitands, and helicoidal compounds. orgsyn.orgchemrxiv.orgrsc.orgresearcher.life The linear extension of functional groups from the 2 and 7 positions makes these derivatives ideal spacers for constructing complex host-guest systems and self-assembling materials. orgsyn.orgresearcher.life For instance, 2,7-disubstituted naphthalenes have been used to create microporous network polymers and polymers of intrinsic microporosity (PIMs) with potential applications in separations and catalysis. chemrxiv.orgrsc.org

In materials science, the substitution pattern dictates the mesogenic properties of naphthalene-based liquid crystals . Research has shown that the position of substituents significantly affects the type of liquid crystalline phases observed, with 2,7-disubstituted derivatives exhibiting different behaviors compared to their 2,6-isomers. researchcommons.org This allows for fine-tuning of the material's physical properties for specific applications.

The synthesis of purely 2,7-disubstituted naphthalenes can be challenging, as direct electrophilic substitution on naphthalene often yields mixtures of isomers. orgsyn.org Consequently, specific, multi-step synthetic routes have been developed to access these compounds regiospecifically, underlining their value as specialized synthons in organic chemistry. orgsyn.orgresearchgate.netcolab.ws Their relative scarcity in commercial chemical libraries compared to other isomers has encouraged chemists to devise novel procedures to facilitate their use as important intermediates for pharmaceuticals and advanced materials. orgsyn.org

Historical Context of Research on 2,7-Dimethoxynaphthalene and its Analogues

The story of this compound is intrinsically linked to the broader history of naphthalene chemistry, which began in the early 19th century with the isolation of naphthalene from coal tar. ijrpr.comsciencenotes.org This abundant industrial byproduct became a foundational raw material for the burgeoning synthetic dye industry. illinois.edu A pivotal moment in this era was William Henry Perkin's accidental discovery of the first synthetic dye, mauveine, in 1856 while attempting to synthesize quinine (B1679958) from coal tar derivatives. sciencenotes.orgillinois.eduias.ac.in Hofmann, Perkin's mentor, had initially suggested that quinine might be synthesized from naphthalene, highlighting the early interest in this aromatic compound as a key chemical precursor. illinois.eduyoutube.com

The direct precursor to this compound is 2,7-dihydroxynaphthalene (B41206). The synthesis of this and other dihydroxynaphthalene isomers relies on the sulfonation of naphthalene. The development of methods to produce naphthalenedisulfonic acids was a significant area of research. ijrpr.com The reaction conditions, such as temperature and the strength of the sulfonating agent (e.g., fuming sulfuric acid or oleum), determine the resulting isomer distribution. google.com For instance, sulfonation at lower temperatures tends to yield alpha-substituted products, while higher temperatures favor the formation of the more thermodynamically stable beta-isomers. google.com To obtain the 2,7-naphthalenedisulfonic acid, specific conditions and separation processes were established. chemicalbook.comgoogle.com

Following sulfonation, the naphthalenedisulfonic acid salt is subjected to alkali fusion, typically with sodium hydroxide (B78521) at high temperatures, to replace the sulfonic acid groups with hydroxyl groups, yielding 2,7-dihydroxynaphthalene. europa.eu Early research focused on understanding the properties and reactivity of these dihydroxylated isomers. chemistryviews.org

The final step in producing this compound involves the methylation of the hydroxyl groups of 2,7-dihydroxynaphthalene. This is typically achieved through Williamson ether synthesis, using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. An early method for a related compound, 7-methoxy-2-tetralone, involved the reduction of this compound using metallic sodium at very low temperatures, indicating that the compound itself was a known entity in earlier synthetic pathways. google.com Over time, research has continued to build upon this foundational work, utilizing this compound and its precursor, 2,7-dihydroxynaphthalene, as versatile starting materials for a wide range of more complex molecules, from photoswitchable polymers to ligands for detecting metal ions. nih.govscielo.brresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂O₂ | rsc.org |

| Molecular Weight | 188.22 g/mol | rsc.org |

| Melting Point | 137-139 °C | orgsyn.org |

| Appearance | White crystalline powder | rsc.org |

| CAS Number | 3469-26-9 | rsc.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,7-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKHAIRFQKFMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188243 | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-26-9 | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2,7 Dimethoxynaphthalene and Its Functionalized Derivatives

Established Synthetic Pathways for 2,7-Dimethoxynaphthalene

The synthesis of this compound is primarily achieved through classical organic chemistry techniques, starting from its dihydroxy precursor. While other methods are noted in the literature, they are less commonly detailed.

The most established and widely documented method for preparing this compound is through the O-methylation of 2,7-dihydroxynaphthalene (B41206). This reaction is a classic example of the Williamson ether synthesis. In this process, 2,7-dihydroxynaphthalene is treated with a methylating agent, such as dimethyl sulfate (B86663) (DMS), in the presence of a base like sodium hydroxide (B78521). researchgate.net The base deprotonates the hydroxyl groups of the naphthalene (B1677914) core, forming a more nucleophilic naphthyloxy anion, which then attacks the methylating agent in a nucleophilic substitution reaction to form the dimethoxy product. researchgate.net The efficiency and purity of the final product can be influenced by factors such as the choice of solvent, the concentration of the base, and the method of reactant addition. researchgate.net

The precursor, 2,7-dihydroxynaphthalene, is itself synthesized industrially from 2,7-naphthalenedisulfonic acid sodium salt. google.com This is achieved through a high-temperature alkali fusion process, typically involving reagents like sodium hydroxide and sodium oxide in an autoclave, followed by neutralization with an acid. google.com

This compound can also be produced through electrochemical methods. biosynth.com This approach involves the electrochemical oxidation of a precursor. For instance, related compounds like menadione (B1676200) (2-methyl-1,4-naphthoquinone) can be synthesized via the electrochemical oxidation of 2-methyl-1,4-dihydroxynaphthalene. beilstein-journals.org However, specific, detailed protocols for the electrochemical synthesis of this compound are not extensively described in the available scientific literature, which primarily notes the viability of the technique. biosynth.comacs.org

Classical Organic Synthesis Approaches

Regioselective Functionalization of this compound

The electron-rich naphthalene core of this compound, activated by the two methoxy (B1213986) groups, makes it an excellent substrate for electrophilic aromatic substitution reactions. A particularly significant functionalization is the regioselective aroylation at the sterically hindered peri-positions (the carbon atoms at the 1 and 8 positions).

The reaction of this compound with aroylating agents, such as arenecarboxylic acids or their corresponding acid chlorides, can be directed to occur selectively at the peri-positions. jst.go.jpresearchgate.net This electrophilic aromatic substitution (ArSE) is notable because it allows for the introduction of bulky aroyl groups into a highly congested space. The reaction can lead to the formation of 1-monoaroylated, 1,8-diaroylated, and other minor isomers like the 3-aroylated product. jst.go.jp

The reaction proceeds via an electrophilic attack on the naphthalene ring. Depending on the reaction conditions and the acidic mediator used, either a single aroyl group is introduced at the 1-position to yield a 1-aroylnaphthalene, or a second aroylation occurs at the adjacent 8-position to form a 1,8-diaroylnaphthalene. jst.go.jp These peri-aroylated compounds are characterized by a non-coplanar arrangement, where the aroyl groups are twisted almost perpendicularly to the plane of the naphthalene ring due to steric hindrance. nih.govnih.gov This structural feature is distinct and influences the chemical properties of the resulting molecules. jst.go.jp

The choice of acidic mediator is a critical factor that governs the outcome and product distribution of the aroylation reaction. jst.go.jp The kind and strength of the acid influence the regioselectivity and can even promote a reversible aroylation-dearoylation process. researchgate.net

The influence of different acidic mediators is summarized below:

| Acidic Mediator | Type | Predominant Product(s) | Observations |

| Aluminum chloride (AlCl₃) | Lewis Acid | 1-monoaroylated naphthalene | Favors the mono-substituted product with high selectivity. scirp.org The AlCl₃-mediated reaction can also chemospecifically cleave the methoxy group at the 2-position in the 1-monoaroylated product. scirp.orgscirp.org |

| Polyphosphoric acid (PPA) | Brønsted Acid | 3-aroylated and 1,8-diaroylated naphthalenes | Generally results in low conversion rates under moderate temperatures. |

| P₂O₅–MsOH (Phosphorus pentoxide–methanesulfonic acid) | Brønsted Superacid | 1,8-diaroylated naphthalene | Achieves high conversion and is highly effective for producing the diaroylated product. It functions as a direct condensation reagent. researchgate.net |

| Trifluoromethanesulfonic acid (TfOH) | Brønsted Superacid | Mixture of 1,8-diaroylated and 3-aroylated naphthalenes | A strong acid that leads to significant conversion but may yield a mixture of products. |

Research has shown that this electrophilic aromatic aroylation can be reversible. The initially formed kinetic products (1-aroyl and 1,8-diaroyl derivatives) can undergo a retro-aroylation (dearoylation) and rearrange to a more thermodynamically stable isomer, such as the 3-aroylated product. jst.go.jp The strength of the Brønsted acid plays a key role in this process; an increase in acid strength can accelerate the dearoylation of the peri-substituted products. However, under certain superacidic conditions, the dearoylation of the 1,8-diaroylated product can be suppressed. The highest yields for the 1,8-diaroylated product are often achieved using the P₂O₅–MsOH system, which is believed to favor the kinetic peri-aroylation while retarding the subsequent dearoylation due to its weaker Brønsted acidity compared to TfOH.

Formation of Peri-Aroylnaphthalene Compounds

Nucleophilic Substitutions and Derivatizations on the this compound Core

The functionalization of the this compound skeleton can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly when the naphthalene ring is activated by suitably positioned electron-withdrawing groups. A notable example is the synthesis of 1,8-bis(4-phenoxybenzoyl)-2,7-dimethoxynaphthalene. This reaction proceeds from a precursor, (this compound-1,8-diyl)bis(4-fluorophenyl)dimethanone, where the fluorine atoms are susceptible to nucleophilic displacement.

The synthesis involves reacting the difluoro-precursor with phenol (B47542) in the presence of potassium carbonate in N,N-dimethylacetamide (DMAc) at 423 K for 6 hours. The phenoxide ion, generated in situ, acts as the nucleophile, displacing the fluoride (B91410) ions to yield the target ether-linked derivative. This transformation highlights how the core of this compound can be elaborated into more complex structures through the activation of attached side groups.

Preparation of Diagnostic Amido Derivatives from this compound

Derivatives of this compound have been synthesized and evaluated as ligands for melatonin (B1676174) receptors, which are important in regulating circadian rhythms. In one study, a series of arylalkoxy amido derivatives were prepared, including those incorporating the this compound moiety. nih.gov The general synthesis of these amido derivatives involved the reaction of corresponding oxyamines with either halogeno derivatives or alcohols under Mitsunobu reaction conditions. nih.gov

These synthetic efforts led to the discovery of highly potent and selective ligands for human MT₁ and MT₂ receptors. nih.gov For instance, the this compound derivative 17c , with an n-propyl group, exhibited nanomolar and sub-nanomolar affinity for these receptors. nih.gov The functional activity of these compounds was confirmed through bioassays, where they were found to be full agonists. nih.gov Notably, compound 17a was found to be 20-fold more potent than melatonin itself in a melanophore aggregation assay in Xenopus laevis tadpoles. nih.gov

| Compound | R' Group | Receptor | Ki (nM) |

| 17c | n-Propyl | Chicken Brain | 0.04 |

| hMT₁ | 0.13 | ||

| hMT₂ | 0.1 | ||

| 13c | n-Propyl | Chicken Brain | 4.8 |

| hMT₁ | 3.86 | ||

| hMT₂ | 2.4 |

Data sourced from a study on new arylalkoxy amido derivatives as melatoninergic ligands. nih.gov

Utilization in the Synthesis of Ethyl Diazoacetate

While some commercial sources suggest that this compound is used in the preparation of ethyl diazoacetate, a review of established synthetic procedures does not support this claim. biosynth.com The well-documented and widely accepted method for synthesizing ethyl diazoacetate involves the diazotization of glycine (B1666218) ethyl ester hydrochloride. orgsyn.orgnih.gov

In a typical laboratory preparation, a solution of glycine ethyl ester hydrochloride is treated with sodium nitrite (B80452) at low temperatures (0-5 °C) in the presence of a weak acid. orgsyn.orgnih.gov The resulting unstable diazonium salt rapidly forms ethyl diazoacetate, which is typically extracted into an organic solvent like diethyl ether. orgsyn.org The reaction is carefully controlled to manage the potentially explosive nature of the diazo compound. nih.gov There is no indication in the primary literature that this compound plays a role as a reagent or catalyst in this standard transformation.

Synthesis of Advanced Architectures Incorporating this compound Subunits

The rigid and well-defined geometry of the naphthalene system makes this compound and its precursor, 2,7-dihydroxynaphthalene, ideal components for constructing larger, shape-persistent molecular architectures and polymers.

Construction of Triptycene-like Naphthopleiadene Frameworks from Dihydroxynaphthalene Precursors

A significant advancement in supramolecular chemistry has been the development of an efficient synthesis for triptycene-like frameworks, known as naphthopleiadenes, from 2,7-dihydroxynaphthalene. rsc.orgrsc.org Triptycenes are highly symmetrical, rigid molecules with a propeller-like shape, making them valuable scaffolds in materials science. rsc.org Traditional syntheses are often multi-step and low-yielding. rsc.orgrsc.org

The newer method involves a rapid, acid-mediated reaction between 2,7-dihydroxynaphthalene and an aromatic 1,2-dialdehyde, such as phthalaldehyde. rsc.orgrsc.org This reaction constructs a bridged bicyclic framework where two naphthalene units and one benzene (B151609) ring are held at approximately 120° angles to each other. rsc.orgrsc.org The low cost of the starting materials and the simplicity of the reaction conditions allow for the production of these complex structures on a multigram scale. rsc.orgrsc.org While the reaction proceeds efficiently with the dihydroxy precursor, the direct use of this compound with phthalaldehyde under the same conditions was unsuccessful. rsc.org However, by employing a different catalyst, BF₃·OEt₂ in dichloromethane (B109758), the corresponding 1,6,2′,7′-tetramethoxynaphthopleiadene could be synthesized in moderate yield. rsc.org

Integration into Designed Clip-Shaped Receptor Molecules

The this compound unit has been successfully incorporated as "side walls" in the design of clip-shaped receptor molecules. ru.nl These hosts, often built upon a diphenylglycoluril scaffold, possess a U-shaped cavity capable of binding guest molecules through non-covalent interactions. ru.nlscispace.com

The synthesis of these clips involves the reaction of a functionalized glycoluril (B30988) derivative with 2,7-dihydroxynaphthalene, followed by methylation to yield the this compound walls. scispace.com The conformational behavior of these clips is complex, with the naphthalene walls adopting different orientations (syn or anti). ru.nl Research has shown that a clip molecule with two this compound side walls can bind aromatic guests through an induced-fit mechanism, where the receptor changes its conformation upon guest binding. ru.nlscispace.com The methoxy groups on the naphthalene walls play a crucial role in both defining the host's conformation and facilitating the complexation of guest molecules. ru.nl

| Host Molecule | Description | Conformation | Binding Behavior |

| Clip with two this compound walls | Symmetrical host with a defined cavity | Exists in anti-anti, syn-anti, and syn-syn conformations | Binds aromatic guests via induced-fit |

| Clip with one this compound wall | Asymmetrical host | Prefers the anti conformation | Forms weaker complexes with aromatic guests |

Conformational and binding properties are influenced by the number and nature of the naphthalene side walls. ru.nl

Formation of Polymeric Structures via Derivatized Naphthalene Scaffolds

The unique structural and electronic properties of 2,7-disubstituted naphthalenes have been harnessed in the creation of novel polymeric materials. The aforementioned triptycene-like naphthopleiadene, synthesized from 2,7-dihydroxynaphthalene, serves as a monomer for producing advanced polymers. rsc.orgrsc.org Specifically, it has been used to prepare rigid microporous network polymers and solution-processable polymers of intrinsic microporosity (PIMs). rsc.orgrsc.org These materials are of interest for applications in gas separation and storage due to their high internal free volume.

In a different approach, 1,8-diaroylated naphthalene units, which can be synthesized from this compound, have been integrated into poly(ether ketone) backbones. nih.gov This was achieved through nucleophilic aromatic substitution polycondensation. nih.gov Furthermore, the precursor 2,7-dihydroxynaphthalene has been used as a carbon source in the solvothermal synthesis of carbonized polymer dots (CDs). nih.gov By reacting 2,7-dihydroxynaphthalene with L-methionine in ethanol, red-emitting CDs were produced, demonstrating how the specific substitution pattern of the naphthalene isomer influences the optical properties of the resulting nanomaterials. nih.gov

Iii. Structural Elucidation and Conformational Analysis of 2,7 Dimethoxynaphthalene Derivatives

X-ray Crystallographic Investigations of 2,7-Dimethoxynaphthalene Compounds

X-ray crystallography has been an indispensable tool for determining the precise molecular structures of a variety of this compound derivatives. These analyses have revealed that the introduction of substituents, particularly at the 1- and 8-positions, leads to significant conformational changes, largely driven by steric hindrance.

In the solid state, this compound derivatives bearing aroyl groups at the peri-positions (1- and 8-positions) consistently adopt a non-coplanar conformation. scirp.orgnih.govscirp.org This structural feature is a direct consequence of the steric repulsion between the bulky aroyl substituents and the naphthalene (B1677914) core, forcing the aroyl groups to twist out of the plane of the naphthalene ring. scirp.orgiucr.org

For instance, in 1,8-diaroyl-2,7-dimethoxynaphthalene compounds, the two aroyl groups are typically oriented in an anti-parallel fashion. nih.govscirp.orgnih.gov This arrangement minimizes steric strain and is a recurring motif in this class of compounds. nih.govnih.gov The degree of this twisting is quantified by the dihedral angles between the aromatic rings.

The dihedral angles between the naphthalene ring and the appended aroyl groups are a key descriptor of the molecular conformation. In mono-aroylated derivatives such as 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, the aroyl group is twisted almost perpendicularly to the naphthalene ring system, with observed dihedral angles of 86.52(8)° and 89.66(8)° for the two independent molecules in the asymmetric unit. iucr.orgnih.govresearchgate.net Similarly, for (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone, the dihedral angles between the benzene (B151609) and naphthalene rings in its three conformers are 75.34(7)°, 86.47(7)°, and 76.55(6)°. nih.gov

In 1,8-diaroylated naphthalenes, the dihedral angles are also significant. For example, in 1,8-dibenzoyl-2,7-dimethoxynaphthalene, the dihedral angle between the phenyl ring and the naphthalene ring system is 80.25(6)°. iucr.orgsemanticscholar.org In the case of (this compound-1,8-diyl)bis(4-fluorobenzoyl)dimethanone, the dihedral angles between the naphthalene ring and the two fluorobenzoyl groups are notably different at 66.88(7)° and 88.09(6)°. nih.gov The introduction of bulkier substituents, such as in 1,8-bis(2,4,6-trimethylbenzoyl)-2,7-dimethoxynaphthalene, results in large dihedral angles of 81.58(5)° and 84.92(6)°. nih.gov

The unsymmetrical substitution in 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene leads to distinct dihedral angles for each aroyl group, which are comparable to their respective symmetrically substituted counterparts. eurjchem.com Specifically, the dihedral angle involving the 3,5-dimethylbenzoyl group is larger than that of the unsubstituted benzoyl group. eurjchem.com

| Compound | Substituent(s) | Dihedral Angle(s) (°) | Reference(s) |

|---|---|---|---|

| 1-(2-Fluorobenzoyl)-2,7-dimethoxynaphthalene | 2-Fluorobenzoyl | 86.52(8), 89.66(8) | iucr.orgnih.govresearchgate.net |

| (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone | Benzoyl | 75.34(7), 86.47(7), 76.55(6) | nih.gov |

| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | Benzoyl | 80.25(6) | iucr.orgsemanticscholar.org |

| (this compound-1,8-diyl)bis(4-fluorobenzoyl)dimethanone | 4-Fluorobenzoyl | 66.88(7), 88.09(6) | nih.gov |

| 8-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone | 2,4,6-Trimethylbenzoyl and 4-Chlorobenzoyl | 85.66(8), 69.48(8) | nih.gov |

| (2,7-Dimethoxynaphthalen-1-yl)(naphthalen-1-yl)methanone | Naphthoyl | 79.07(4), 88.19(4) | iucr.org |

The steric orientation of the aroyl groups is a defining structural characteristic. In most 1,8-diaroyl-2,7-dimethoxynaphthalene derivatives, the two aroyl groups adopt an anti orientation, pointing in opposite directions relative to the naphthalene plane. nih.govscirp.orgnih.gov This conformation is evident in compounds like 1,8-dibenzoyl-2,7-dimethoxynaphthalene and its derivatives with substituted benzoyl groups. nih.goviucr.orgsemanticscholar.orgnih.gov

In some instances, the asymmetric unit of the crystal contains multiple independent molecules or conformers, which may exhibit different orientations. For example, in 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, two conformers exist where the 2-fluorophenyl group has different orientations relative to the naphthalene ring. nih.gov The methoxy (B1213986) groups at the 2- and 7-positions also show distinct orientations; typically, the one adjacent to a peri-aroyl group is directed to the exo side of the molecule. nih.gov

An interesting intramolecular feature observed in some derivatives is a short C=O···C=O contact between the benzoyl substituents, such as the 2.614(2) Å distance found in 8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone. nih.gov

Van der Waals forces play a fundamental role in the crystal packing of many this compound derivatives. iucr.orgiucr.org In the case of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, molecules of the same conformer stack into columns parallel to the a-axis, primarily through van der Waals interactions. iucr.orgnih.govresearchgate.net Similarly, the crystal packing of 1,8-dibenzoyl-2,7-dimethoxynaphthalene is mainly stabilized by these forces. iucr.org

In addition to van der Waals forces, C-H···O hydrogen bonds are frequently observed and play a significant role in stabilizing the crystal structures of aroylated this compound derivatives. nih.goviucr.orgnih.govnih.gov These interactions can occur between different conformers within the asymmetric unit or between adjacent molecules, leading to the formation of extended supramolecular assemblies. nih.gov

For instance, in (2,7-dimethoxynaphthalen-1-yl)(phenyl)methanone, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds that link the three different conformers. nih.gov In 1,8-dibenzoyl-2,7-dimethoxynaphthalene, weak C-H···O hydrogen bonds contribute to the molecular packing, arranging the molecules along the c-axis of the unit cell. iucr.org The crystal structure of (this compound-1,8-diyl)bis(4-fluorobenzoyl)dimethanone is also stabilized by weak C-H···O interactions. nih.gov In some cases, these interactions lead to the formation of dimeric units, as seen in the crystal packing of bis{4-(bromomethyl)phenyl}(2,7-dimethoxynaphthalen-1,8-diyl)dimethanone. nih.gov

| Compound | Interaction Type | Donor-Acceptor Distance (Å) | Reference(s) |

|---|---|---|---|

| (2,7-Dimethoxynaphthalen-1-yl)(phenyl)methanone | C36–H36···O2 | 3.4116(18) | nih.gov |

| C56–H56A···O5i | 3.4862(19) | ||

| C52–H52···O3i | 3.395(2) | ||

| 8-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone | Intramolecular C29—H29b···O2 | 2.42 (H···O distance) | nih.gov |

| 1,8-Dibenzoyl-2,7-dimethoxynaphthalene | C12—H12···O1i | - | iucr.org |

| bis{4-(Bromomethyl)phenyl}(2,7-dimethoxynaphthalen-1,8-diyl)dimethanone | C17—H17···O1i | 3.417(4) | nih.gov |

| C28—H28B···O3i | 3.453(4) |

Distances are D···A unless otherwise noted.

Supramolecular Interactions in Crystal Packing

Observation of π-π Stacking Interactions

In the crystal structure of 1,8-dibenzoyl-2,7-dimethoxynaphthalene, a notable π-π stacking interaction occurs between the phenyl rings of neighboring molecules. The centroid-centroid distance between these interacting rings is 3.6383(10) Å, with an interplanar distance of 3.294 Å, indicating a significant attractive force that contributes to the stabilization of the crystal lattice. nih.govsemanticscholar.org Similarly, in 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, dimers of one of its conformers are linked through π-π stacking between the anthracene (B1667546) rings, forming a chain-like structure. researchgate.net

The presence of different substituents can modulate the nature and extent of these interactions. For instance, in 2,7-diethoxy-1-(4-nitrobenzoyl)naphthalene, (R)- and (S)-enantiomers are connected by π-π stacking interactions between the 4-nitrophenyl groups, forming centrosymmetric dimeric aggregates with a centroid-centroid distance of 3.92 Å. oszk.hu In a related compound, the homologous (4-nitrophenyl)π···π(4-nitrophenyl) stacking interaction exhibits a centroid-centroid distance of 3.83 Å. oszk.hu

Furthermore, clip-shaped molecules incorporating this compound side walls demonstrate π-π stacking as a crucial element in guest binding. The crystal structure of a complex between such a clip molecule and nitrobenzene (B124822) reveals the guest molecule sandwiched between the aromatic walls, with a distance of 3.4 Å between the guest's aromatic ring and the naphthalene side wall, which is ideal for π-stacking. ru.nl

These examples underscore the fundamental role of π-π stacking in the solid-state organization of this compound derivatives, influencing their crystal packing and, in some cases, their ability to form host-guest complexes.

Solution-State Structural Dynamics of this compound Derivatives

The behavior of this compound derivatives in solution is characterized by dynamic conformational changes. Techniques such as Variable Temperature Nuclear Magnetic Resonance (VT-NMR) are instrumental in probing these dynamic processes, providing insights into rotational barriers and conformational equilibria.

VT-NMR spectroscopy is a powerful tool for investigating the dynamic behavior of molecules in solution. uwo.caresearchgate.net For certain this compound derivatives, changes in temperature lead to observable changes in their NMR spectra, indicating the presence of dynamic equilibria between different conformations. semanticscholar.orgsemanticscholar.org

For example, in the case of 1,8-dibenzoyl-2,7-dimethoxynaphthalene, VT-¹H NMR measurements revealed temperature-dependent rotational behavior. semanticscholar.org At lower temperatures (from 193 to 173 K), the signals corresponding to the ortho- and meta-protons of the benzene ring were observed to split, which is indicative of slow rotation on the NMR timescale. semanticscholar.org This phenomenon allows for the study of the energy barriers associated with specific bond rotations.

Similarly, VT-NMR studies on C-glycosylflavones, which can be considered complex derivatives, have shown the presence of rotamers due to hindered rotation around the C-glycosidic bond. semanticscholar.org The coalescence of signals at higher temperatures in these studies provides direct evidence of the dynamic interchange between conformational isomers. semanticscholar.org In another instance, the interconversion between syn and anti conformers of 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes was studied using dynamic ¹H NMR experiments, allowing for the determination of the free energy of rotational isomerization. researchgate.net

These studies demonstrate the utility of VT-NMR in characterizing the solution-state dynamics of this compound derivatives, providing valuable data on the rates and energetics of conformational exchange processes.

The rotation around single bonds, particularly C-C bonds, is a fundamental conformational process in organic molecules. wolfram.com In derivatives of this compound, especially those with bulky substituents at the peri-positions (1 and 8), the rotation around the C-C bond connecting the substituent to the naphthalene core can be significantly hindered.

A study on 1,8-dibenzoyl-2,7-dimethoxynaphthalene highlighted the temperature-dependent rotation of the C-C bond between the benzene ring and the ketonic carbonyl group. semanticscholar.org A comparison with 1-benzoyl-2,7-dimethoxynaphthalene indicated that the C-C bond between the ketonic carbonyl group and the naphthalene ring rotates more slowly in the 1,8-dibenzoylated derivative. semanticscholar.org This suggests that the presence of two bulky groups in close proximity increases the rotational energy barrier.

The energy barrier for rotation can be substantial in highly substituted systems. For instance, in the more hindered ortho derivative of a 2,7-diisopropoxy-1,8-diarylnaphthalene, the energy barrier for the interconversion between syn and anti atropisomers was high enough (31.2 kcal/mol) to allow for their physical separation. researchgate.net In contrast, less hindered systems exhibit lower rotational barriers, in the range of 16–18 kcal/mol. scispace.com Theoretical calculations on related systems, such as 1,2-disubstituted ethane (B1197151) derivatives, show internal barriers to C-C single bond rotation of around 3.3 kcal/mol. stanford.edu

The study of these rotational barriers is crucial for understanding the conformational preferences and the potential for atropisomerism in this class of compounds. The magnitude of the energy barrier is influenced by steric hindrance and electronic effects of the substituents. mdpi.com

In solution, many this compound derivatives exist as a mixture of rapidly interconverting conformers. The position of this equilibrium is influenced by factors such as the nature of the solvent and the substituents on the molecule. ru.nl

A notable example is a molecular clip with two this compound side walls, which exists in three conformations in solution: aa, as, and ss. ru.nl The as conformation is predominant, accounting for approximately 90% of the mixture. However, upon the addition of an aromatic guest molecule, the equilibrium shifts completely towards the minor aa conformer, which is capable of binding the guest through π-π stacking interactions. ru.nl This demonstrates how external stimuli can influence conformational equilibria.

Solvation effects also play a significant role. A molecule with two this compound side walls (1a) primarily adopts an anti-syn conformation, whereas a similar molecule with only one such side wall (2) favors the anti conformation. ru.nl This difference is attributed to the influence of the solvent on the stability of the different conformers.

The study of these equilibria is essential for understanding the binding properties and reactivity of these molecules in solution. The relative populations of different conformers can be quantified, often using NMR spectroscopy, and can provide insights into the thermodynamics of the conformational changes.

Iv. Theoretical and Computational Investigations of 2,7 Dimethoxynaphthalene and Its Analogues

Quantum Mechanical Studies

Quantum mechanical calculations serve as a powerful tool for investigating the fundamental properties of 2,7-dimethoxynaphthalene and its analogues. These first-principles approaches provide a quantitative description of the electronic structure, which governs the molecule's behavior.

Ab initio methods, which are based on the principles of quantum mechanics without the use of empirical parameters, have been widely applied to study these naphthalene (B1677914) systems. Methodologies such as Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2) are commonly used to obtain optimized geometries and relative energies. unict.it For instance, the stability of various dimethylnaphthalene (DMN) isomers, including 2,7-DMN, has been evaluated using HF and MP2 levels of theory with the 6-31G* basis set. unict.it

Studies on proton sponge analogues, such as 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene, have utilized ab initio calculations to understand their exceptionally high basicity. capes.gov.br The computational approach in these studies often involves calculating gas-phase proton affinities at the MP2/6-31G//HF/6-31G level. capes.gov.br Furthermore, theoretical investigations into the intramolecular hydrogen bonding of protonated proton sponges employ methods like MP2 with the 6-31+G(d,p) basis set to model the potential for proton transfer. nih.govmdpi.com These calculations are crucial for understanding the structural and dynamic properties of the strong [NHN]+ hydrogen bond formed upon protonation. nih.gov

Density Functional Theory (DFT) has become a prevalent computational method for studying medium to large-sized molecular systems, offering a favorable balance between accuracy and computational cost. The B3LYP functional is frequently used in conjunction with basis sets like 6-31G* or 6-311++G(d,p) to investigate the structural and electronic properties of this compound and its derivatives. researchgate.nettandfonline.com

DFT calculations have been instrumental in:

Evaluating Electronic Structures: Studies on electron-rich this compound peri-dichalcogenides have used DFT to determine their electronic structures and HOMO-LUMO energy gaps. researchgate.net

Analyzing Molecular Structure: Theoretical DFT studies, alongside experimental methods like X-ray diffraction, have been performed on adducts of 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene to understand the geometry of the protonated cation. nih.gov

Investigating Basicity: DFT calculations at the B3LYP/6-31G* level have been used to study the basicity of a family of 1,8-disubstituted naphthalenes, providing insights into the factors governing their proton affinity. researchgate.net

Predicting Properties of Derivatives: For naphthalene derivatives, DFT calculations are used to obtain the shapes of frontier molecular orbitals (HOMO and LUMO) and to analyze charge transfer processes. tandfonline.com

The combination of DFT with experimental data provides a comprehensive understanding of the molecule's properties. For example, in the study of protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene, DFT calculations helped to interpret the infrared spectra and the nature of the potential energy surface for proton motion. nih.gov

Computational chemistry provides powerful tools for mapping the potential energy landscape (PEL) of molecules. researchgate.net The PEL describes the energy of a molecule as a function of its geometry, with minima on the surface corresponding to stable or metastable structures and saddle points corresponding to transition states.

For proton sponge analogues of this compound, calculations reveal the energy landscape of the proton transfer process. nih.govmdpi.com Studies on protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene show a potential energy surface with two minima, corresponding to the proton being closer to one nitrogen or the other, separated by a low energy barrier. nih.gov The calculations indicate that the zero-point energy level is close to the top of this barrier, which has significant implications for the dynamics of the hydrogen bond. nih.gov The peculiar shape of this potential, characterized by high positive anharmonicity, is successfully reproduced by these calculations. nih.gov

The analysis of frontier molecular orbitals (HOMO and LUMO) is another key aspect of these investigations. The energy and distribution of these orbitals are critical for understanding the electronic transitions and reactivity of the molecule. For instance, DFT calculations on this compound peri-dichalcogenides have been used to evaluate their HOMO-LUMO energy gaps. researchgate.net Similarly, studies on naphthalene dimers have used DFT to characterize the lowest energy triplet excited states, identifying both localized and delocalized (excimer) states. mdpi.com The relative stability and absorption spectra of these electronic states are highly dependent on the molecular arrangement and are elucidated through these computational models. mdpi.com

| Isomer | Relative Energy (kcal/mol) at HF/6-31G | Relative Energy (kcal/mol) at MP2/6-31G |

|---|---|---|

| 1,8-DMN | 4.33 | 2.27 |

| 1,2-DMN | 3.06 | 1.61 |

| 1,5-DMN | 1.58 | 0.81 |

| 1,4-DMN | 1.58 | 0.79 |

| 1,7-DMN | 0.98 | 0.44 |

| 1,6-DMN | 0.93 | 0.41 |

| 1,3-DMN | 0.88 | 0.39 |

| 2,3-DMN | 0.20 | 0.01 |

| 2,6-DMN | 0.01 | 0.01 |

| 2,7-DMN | 0.00 | 0.00 |

Data sourced from a study on the electronic polarizability of dimethylnaphthalenes, which indicates that 2,7-DMN is one of the most stable isomers. unict.it

Density Functional Theory (DFT) Approaches for Electronic and Structural Properties

Computational Modeling of Molecular Interactions

Beyond the properties of isolated molecules, computational models are essential for understanding how this compound and its analogues interact with other chemical species and with their environment.

A significant area of computational research has focused on the extraordinary basicity of proton sponge analogues, such as 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene. capes.gov.brnih.govacs.org Proton Affinity (PA), defined as the negative of the enthalpy change for the gas-phase protonation reaction, is a key theoretical measure of intrinsic basicity. researchgate.net

Ab initio and DFT calculations are used to compute the PA of these molecules and to dissect the factors contributing to their high basicity. capes.gov.brresearchgate.net The high pKa values of compounds like 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene (pKa = 16.1) are attributed to several factors that can be modeled computationally. researchgate.net These include:

Destabilization of the Free Base: The steric repulsion between the peri-disposed dimethylamino groups destabilizes the neutral molecule.

Stabilization of the Conjugate Acid: Upon protonation, a strong, low-barrier intramolecular hydrogen bond forms between the two nitrogen atoms, which significantly stabilizes the resulting cation. capes.gov.br

The Buttressing Effect: Substituents at the 2- and 7-positions, like methoxy (B1213986) groups, can increase the steric compression of the peri groups, further destabilizing the free base and increasing basicity. nih.govacs.org This is known as the buttressing effect.

Theoretical studies have successfully quantified these contributions, finding that factors like nitrogen lone-pair repulsion and the formation of strong intramolecular hydrogen bonds are primary drivers of the high basicity. capes.gov.br

| Compound | Calculation Method | Calculated PA (kJ/mol) |

|---|---|---|

| 1,8-Bis(dimethylamino)naphthalene | B3LYP/6-31G | 1028.4 |

| 1,8-Diaminonaphthalene | B3LYP/6-31G | 980.3 |

| 1,8-Dimethoxynaphthalene (protonation at O) | B3LYP/6-31G | 856.9 |

| 1,8-Dimethylnaphthalene (protonation at C) | B3LYP/6-31G | 828.0 |

| 1,8-Bis(dimethylamino)-2,7-dimethoxynaphthalene | MP2/6-31G//HF/6-31G (Gas-phase) | 1074.0 |

Data sourced from theoretical studies on the basicity of proton sponges and their analogues. capes.gov.brresearchgate.net

The properties of molecules in solution can differ significantly from those in the gas phase due to interactions with solvent molecules. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. capes.gov.brucsb.edu

In the context of this compound analogues, solvation plays a crucial role. For proton sponges, ab initio studies have calculated solvation energies using PCM at the HF/6-31G level to understand the differences between gas-phase basicity and aqueous pKa values. capes.gov.br The results show that solvation effects are one of the key factors, along with nitrogen lone-pair repulsion and hydrogen bonding, that contribute to the exceptionally high basicities observed. capes.gov.br

Solvation also influences the conformational behavior of larger molecular systems incorporating the this compound unit. In molecular clips with two this compound side walls, the preference for certain conformations can be affected by the solvent environment. ru.nl For example, the equilibrium between different conformers can shift based on the polarity of the solvent, as different conformers will be stabilized to varying degrees by solvent interactions. ru.nl Computational modeling helps to rationalize these experimental observations by calculating the energies of different conformers in the presence of a simulated solvent environment. ru.nl

Characterization of Intramolecular Hydrogen Bonding

While this compound itself lacks the conventional donor groups (like hydroxyl or amine groups) for forming classical intramolecular hydrogen bonds, computational studies on its analogues and derivatives reveal insights into non-conventional interactions. Hydrogen bonds are crucial interactions that influence molecular conformation, stability, and recognition processes. Their characterization often involves analyzing geometric parameters and energetic contributions.

In derivatives of naphthalene, such as those containing hydroxyl or amino groups, intramolecular hydrogen bonding is a significant factor. For example, in 2,7-dibromo-1,8-bis(dimethylamino)naphthalene, a "proton sponge" analogue, quantum-mechanical calculations show a symmetric potential for proton transfer with a low energy barrier. semanticscholar.org The study of such systems helps to understand the fundamental principles of hydrogen bonding within the naphthalene framework. semanticscholar.org

Computational methods, such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Electron Localization Function (ELF) analysis, are employed to study these interactions in detail. semanticscholar.org Spectroscopic techniques like NMR and IR are also primary experimental methods for identifying hydrogen bonds, where shifts in vibrational frequencies and proton chemical shifts are key indicators. semanticscholar.orgacs.org For instance, a decrease in the ν(XH) frequency and an increase in the chemical shift of the bridging proton are classic signs of hydrogen bond formation. semanticscholar.org

In a related structure, 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, crystal structure analysis revealed the presence of (sp²)C—H⋯O hydrogen bonds, which connect dimers of conformers and contribute to the formation of a larger sheet-like structure. researchgate.net This highlights that even weaker C-H···O interactions, which can be considered a type of hydrogen bond, play a role in the solid-state architecture of this compound derivatives. researchgate.net

Theoretical Studies on Reaction Mechanisms and Electroauxiliary Behavior

The 2,7-dimethoxynaphthyl (2,7-DMN) group has been identified as a novel aryl-type electroauxiliary, a functional group that facilitates electrochemical reactions at low oxidation potentials. jst.go.jp Its electron-rich nature is key to this behavior. jst.go.jp

Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving the 2,7-DMN group. jst.go.jp These investigations focus on understanding the electronic structure of reaction intermediates and the pathways of bond-forming and bond-breaking events. jst.go.jpnih.gov

During electrochemical oxidation, molecules can form radical cations, which are key reaction intermediates. jst.go.jp Spin density analysis is a computational technique used to determine the distribution of the unpaired electron in such a radical species. rsc.org This distribution is crucial as it indicates the most likely sites for subsequent chemical reactions. researchgate.net

In a study of a substrate containing the 2,7-DMN group (compound 3b ), DFT calculations were performed to visualize the spin density of its radical cation (3b•+ ). jst.go.jp The analysis showed that the spin density was delocalized over both the nitrogen atom and the 2,7-dimethoxynaphthyl aryl moiety. jst.go.jp This delocalization suggests an equilibrium between two resonance structures: an aryl radical cation and an aminium radical cation. jst.go.jp This finding is significant because it helps to explain the reactivity and subsequent bond cleavage pathways of the intermediate. jst.go.jp The ability to understand how spin information is transmitted from a paramagnetic center to other parts of a molecule is a key area of research. rsc.org

Table 1: Comparison of Oxidation Potentials and Reaction Yields

| Compound/Group | Peak Oxidation Potential (vs. Ag/AgCl) |

|---|---|

| 2,7-DMN group | +1.08 V |

| Thiophenol | +1.16 V |

| TMP group | +1.2 V |

Data sourced from cyclic voltammetry experiments, indicating the electron-rich nature of the 2,7-DMN group. jst.go.jp

The 2,7-DMN group enables the selective cleavage of carbon-carbon (C-C) bonds under low-potential electrochemical oxidation. jst.go.jp This process is a sustainable alternative to conventional chemical methods that often require harsh reagents. nih.gov

Plausible Mechanistic Steps:

Anodic Oxidation: The substrate containing the 2,7-DMN group is oxidized at the anode to form a radical cation. jst.go.jp

Homolytic C-C Cleavage: The radical cation undergoes cleavage to produce an iminium cation and a 2,7-dimethoxynaphthyl radical. jst.go.jp

Further Reactions: The iminium cation can react with a nucleophile, while the aryl radical may dimerize or undergo hydrogen atom abstraction to form this compound. jst.go.jp

Spin Density Analysis in Reaction Intermediates

Computational Studies on Charge Transfer and Intersystem Crossing Reactions

Computational methodologies have been developed to study complex processes like charge transfer (CT) and intersystem crossing (ISC) in molecules. rsc.orgrsc.org These phenomena are fundamental to photochemistry and photophysics, including applications in photodynamic therapy. mdpi.com

While specific studies on this compound are part of a broader investigation, research on the closely related 1,4-dimethoxynaphthalene (B104105) (DMN) provides significant insights. rsc.orgresearchgate.net A theoretical-computational model was used to study the photoinduced CT reaction of a DMN-containing compound in a tetrahydrofuran (B95107) (THF) solvent. rsc.org In these experiments, the molecule is excited by a laser, leading to a localized excited state that then undergoes a unimolecular charge transfer process. rsc.org

The computational approach involves modeling a quantum-chemical (QC) portion of the system in semiclassical interaction with the surrounding environment. rsc.orgrsc.org This allows for the calculation of diabatic energy surfaces and the coupling between them, which governs the reaction kinetics. rsc.org Such models can reconstruct the entire reaction process, providing results that are directly comparable to experimental data, such as reaction lifetimes. rsc.orgresearchgate.net For the DMN derivative, the computed lifetime for charge transfer was 822 ± 20 fs, which is in reasonable agreement with the experimental value of 360 fs. researchgate.net

Intersystem crossing (ISC) is the process where a molecule changes its spin state, for example, from a singlet state to a triplet state. mdpi.com This is a key step for triplet photosensitizers. mdpi.com Computational studies help to explore the relationship between molecular structure—such as the type of electron donor and acceptor—and the ISC mechanisms. acs.org These studies employ density functional theory (DFT) calculations and charge transfer indices to quantify and visualize the extent of charge transfer and electron distribution in excited states. acs.org

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 2,7-DMN |

| 1,4-Dimethoxynaphthalene | DMN |

| 2,7-dibromo-1,8-bis(dimethylamino)naphthalene | - |

| 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene | - |

| Thiophenol | - |

V. Electrochemical Behavior and Applications of 2,7 Dimethoxynaphthalene

Redox Chemistry of 2,7-Dimethoxynaphthalene Derivatives

The redox chemistry of this compound is central to its utility, especially in facilitating chemical transformations under mild conditions.

Derivatives of this compound are characterized by their relatively low oxidation potentials. Cyclic voltammetry studies have shown that the 2,7-dimethoxynaphthyl (2,7-DMN) group exhibits a peak oxidation potential of approximately +1.08 V (vs. Ag/AgCl). jst.go.jp This low potential is a key feature, as it allows for selective oxidation in the presence of other functional groups that oxidize at higher potentials. jst.go.jp For instance, its oxidation potential is lower than that of thiophenol (+1.16 V) and the 2,4,6-trimethoxyphenyl (TMP) group (+1.2 V), which are other commonly used electroauxiliaries. jst.go.jp This property helps to prevent the competitive oxidation of nucleophiles in reaction mixtures. jst.go.jp

Table 1: Comparative Peak Oxidation Potentials

| Compound/Group | Peak Oxidation Potential (E_p) vs. Ag/AgCl |

|---|---|

| 2,7-Dimethoxynaphthyl (2,7-DMN) derivative (3b) | +1.08 V |

| Thiophenol | +1.16 V |

| 2,4,6-Trimethoxyphenyl (TMP) derivative (3a) | +1.2 V |

Data sourced from cyclic voltammetry experiments in MeNO₂-LiClO₄ (1.0 M) at a scan rate of 100 mV/s. jst.go.jp

The concept of an "electroauxiliary" refers to a functional group that is introduced into a molecule to control the site of electrochemical reactions and lower the potential required for a desired transformation. jst.go.jp The 2,7-dimethoxynaphthyl (2,7-DMN) group has been identified as a novel aryl-type electroauxiliary. jst.go.jpresearchgate.net It can be readily attached to substrates, such as at the N-α position of a carbamate (B1207046), through methods like Friedel–Crafts-type arylation. jst.go.jp

Unlike some traditional sulfur-based electroauxiliaries which can be unstable, the 2,7-DMN group is noted for being chemically stable. jst.go.jp Its primary function is to enable the selective cleavage of specific bonds through low-potential electrochemical oxidation, thereby expanding the scope and versatility of electroorganic synthesis. jst.go.jp

A key application of the 2,7-DMN group as an electroauxiliary is in the generation of reactive intermediates. jst.go.jp When a substrate containing the 2,7-DMN group at the N-α position of a carbamate undergoes low-potential electrochemical oxidation, the N-α C–C bond is easily cleaved. jst.go.jpresearchgate.net This process results in the formation of a corresponding iminium cation. jst.go.jpresearchgate.net

These anodically generated iminium cations are valuable intermediates in synthetic chemistry, capable of reacting with various nucleophiles. jst.go.jp For example, this strategy has been successfully employed in allylation and thiophenylation reactions, demonstrating the utility of the 2,7-DMN electroauxiliary in forming new carbon-carbon and carbon-sulfur bonds under mild electrochemical conditions. jst.go.jp The efficiency of these subsequent reactions can be influenced by factors such as the stability of the iminium cation intermediate. jst.go.jp

Role as an Electroauxiliary in Modern Organic Synthesis

Interfacial Electrochemistry and Surface-Confined Studies

The behavior of this compound at the interface between an electrode and an electrolyte is crucial for its application in molecular electronics and sensor design. riken.jp Interfacial electrochemistry investigates the structure of ions and the distribution of electrical charges at this boundary. riken.jp

Research has demonstrated that derivatives of dimethoxynaphthalene can form self-assembled monolayers on conductive substrates. acs.orgfigshare.com Specifically, when a solution of a dimethoxynaphthalene derivative attached to a thiol or disulfide anchoring group is exposed to a gold surface, the molecules spontaneously form an adsorbate monolayer. acs.orgfigshare.com This process, known as chemisorption, involves the formation of a bond between the adsorbate and the surface, leading to a well-organized, single-molecule-thick film. uchicago.edu Such self-assembled monolayers are essential for creating precisely controlled electrochemical environments to study electron transfer processes. nih.gov

Once confined to a surface, the redox processes of these molecules can be studied in detail. For monolayers of a 1,4-dimethoxynaphthalene (B104105) derivative, a chemically reversible, one-electron oxidation of the dimethoxynaphthalene group is observed. acs.orgfigshare.com This redox event occurs at potentials between 0.54 V and 0.67 V versus ferrocene (B1249389) in solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN). acs.orgfigshare.com

Studies involving repeated potential cycling have shown that the stability of these monolayers is dependent on the solvent, with less degradation observed in CH₂Cl₂ compared to CH₃CN. acs.org Stability is also enhanced at subambient temperatures. acs.org Fast-scan cyclic voltammetry experiments have established that the rate of electron transfer between the surface-confined naphthalene (B1677914) group and the gold electrode is very fast, exceeding 1000 s⁻¹. acs.org

Table 2: Electrochemical Data for Surface-Confined Dimethoxynaphthalene Derivative

| Parameter | Value | Conditions |

|---|---|---|

| Oxidation Type | Chemically reversible, one-electron | On gold electrode |

| Oxidation Potential | 0.54–0.67 V vs. ferrocene | In CH₂Cl₂ or CH₃CN |

| Electron-Transfer Rate (k⁰) | > 10³ s⁻¹ | Fast cyclic voltammetry |

Data sourced from studies on a 1,4-dimethoxynaphthalene derivative fused to a rigid spacer with a thiol anchor. acs.org

Vi. Spectroscopic Properties and Optical Applications of 2,7 Dimethoxynaphthalene and Its Derivatives

Charge-Transfer Complexation Studies

Charge-transfer (CT) complexes involve the transfer of electronic charge from an electron-rich donor molecule to an electron-poor acceptor molecule. researchgate.net 2,7-Dimethoxynaphthalene, with its electron-rich naphthalene (B1677914) core enhanced by two methoxy (B1213986) groups, can act as an effective electron donor in these complexes.

The formation of a charge-transfer complex is characterized by a weak electronic interaction between a donor (D) and an acceptor (A), resulting in a new molecular entity (D-A) with unique spectroscopic features. researchgate.net In the case of this compound and its derivatives, the electron-donating nature of the dialkoxynaphthalene (DAN) unit facilitates its interaction with various electron acceptors. researchgate.net These interactions are crucial in the designed assembly of both small molecules and macromolecular structures. researchgate.netrsc.org

The stability and strength of these donor-acceptor interactions are influenced by several factors, including the electronic properties of the donor and acceptor, their relative orientation, and the surrounding solvent environment. acs.orgacs.org For instance, the association constant between naphthalene diimide (NDI), a common electron acceptor, and dialkoxynaphthalene can vary significantly based on substituents and the geometry of the assembly. researchgate.net In some systems, the formation of these complexes is visually indicated by a change in color. uoc.gr

A notable example involves bichromophoric molecules where a dimethoxynaphthalene donor is linked to a dicyanovinyl acceptor via a rigid hydrocarbon bridge. ndl.go.jp In these systems, the through-bond interaction, which involves sigma/pi interactions between the bridge and the chromophores, plays a significant role in facilitating the charge transfer. researchgate.net

| Donor | Acceptor | Bridge Type | Key Interaction |

| 1,4-Dimethoxynaphthalene (B104105) | 1,1-Dicyanoethylene | Rigid, saturated hydrocarbon | Through-bond interaction researchgate.net |

| Dimethoxynaphthalene (DMN) | Dicyanovinyl (DCV) | Norbornylogous | Through-bond interaction ndl.go.jp |

| Dialkoxynaphthalene (DAN) | Naphthalene diimide (NDI) | Direct interaction | π-π stacking researchgate.net |

This table summarizes donor-acceptor pairs involving dimethoxynaphthalene derivatives and the nature of their interaction.

In many donor-bridge-acceptor systems containing dimethoxynaphthalene, the charge-transfer process can be initiated by light, a phenomenon known as photoinduced charge transfer. ndl.go.jp Upon excitation of the donor molecule, a rapid intramolecular electron transfer occurs from the donor to the acceptor. researchgate.netosti.gov

The mechanism of this transfer is often mediated by the connecting bridge. Studies on systems with rigid, non-conjugated bridges have demonstrated that the electron transfer rate is remarkably high, suggesting a "through-bond" mechanism rather than a "through-space" interaction. researchgate.netosti.gov This through-bond coupling allows for efficient long-range electron transfer, even when the donor and acceptor are separated by a significant distance. ndl.go.jp

The kinetics of these photoinduced charge-transfer reactions are dependent on factors such as the length of the bridge and the polarity of the solvent. osti.gov For example, in a series of molecules with a 1,4-dimethoxynaphthalene donor and a 1,1-dicyanoethylene acceptor connected by bridges of varying lengths, the rate of electron transfer decreases as the bridge length increases. osti.gov The solvent polarity also plays a role, though the dependence is less pronounced than that of the bridge length. osti.gov

A general kinetic scheme for photoinduced intramolecular charge transfer can be described as a cyclic process involving excitation of the donor, followed by charge separation to form a radical ion pair, and subsequent charge recombination. ndl.go.jp

| Donor | Acceptor | Bridge Length (bonds) | Electron Transfer Rate (k_et) | Solvent |

| 1,4-Dimethoxynaphthalene | 1,1-Dicyanoethylene | 4 | >10¹¹ s⁻¹ | Medium to high polarity |

| 1,4-Dimethoxynaphthalene | 1,1-Dicyanoethylene | 12 | ~4 x 10⁸ s⁻¹ | Medium to high polarity |

This table illustrates the dependence of the photoinduced electron transfer rate on the bridge length in a specific donor-acceptor system. osti.gov

The formation of charge-transfer complexes gives rise to distinct spectroscopic signatures that are used for their characterization. A key feature is the appearance of a new, broad, and often low-energy absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. researchgate.netrsc.org This band corresponds to the electronic transition from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

In addition to UV-Vis spectroscopy, other techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide evidence for charge-transfer complex formation. rsc.org The interaction between the donor and acceptor can lead to shifts in the vibrational frequencies and proton chemical shifts of the constituent molecules. rsc.org

In the context of photoinduced charge transfer, transient absorption spectroscopy is a powerful tool to study the kinetics of the process. rsc.org This technique allows for the observation of the excited state of the donor and the formation and decay of the charge-separated state. Furthermore, techniques like photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) can be used to probe the electronic and magnetic properties of the charge-separated radical ion pairs. ndl.go.jp

| Spectroscopic Technique | Information Obtained | Reference |

| UV-Visible Spectroscopy | Observation of charge-transfer absorption band | researchgate.netrsc.org |

| Infrared Spectroscopy | Shifts in vibrational frequencies upon complexation | rsc.org |

| NMR Spectroscopy | Changes in chemical shifts of protons | rsc.org |

| Transient Absorption Spectroscopy | Kinetics of photoinduced charge transfer | rsc.org |

| Photo-CIDNP | Electronic and magnetic properties of radical ion pairs | ndl.go.jp |

This table outlines the primary spectroscopic techniques used to characterize charge-transfer complexes and the information they provide.

Photoinduced Charge-Transfer Reactions and Mechanisms

Luminescent Properties

Derivatives of this compound are components of larger molecular and polymeric structures that exhibit interesting luminescent properties, including fluorescence and aggregation-induced emission.

Naphthopleiadenes are triptycene-like molecules that can be synthesized from 2,7-dihydroxynaphthalene (B41206), a close derivative of this compound. rsc.orgchemrxiv.org These compounds, as well as their this compound precursors, exhibit visible blue fluorescence in solution. rsc.org The rigid, bridged bicyclic framework of naphthopleiadenes, with naphthalene units fused at a 120° angle, provides a unique scaffold for the development of fluorescent materials. rsc.orgchemrxiv.org The inherent fluorescence of these structures suggests potential applications in sensing and materials science. rsc.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. mdpi.comencyclopedia.pub This effect is often observed in molecules with propeller-like structures, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up radiative channels. mdpi.com

Polymers incorporating this compound units have been shown to exhibit AIE properties. rsc.orgnih.gov For instance, multilayered 3D polymers synthesized using 1,8-dibromo-2,7-dimethoxynaphthalene as a monomer display intriguing fluorescence under UV irradiation, which is enhanced in the aggregated state. rsc.org These polymers show potential for applications in electronic and optoelectronic devices due to their unique combination of structural and photophysical properties. rsc.org

The AIE effect in these systems is often studied by observing the change in photoluminescence intensity in solvent mixtures of varying polarity, such as THF/water. nih.gov An increase in the fraction of the poor solvent (water) induces aggregation, leading to a significant enhancement of the fluorescence emission. nih.gov

| Polymer System | Monomer Containing Naphthalene Unit | Observed Phenomenon | Key Feature |

| Multilayer 3D Polymers | 1,8-dibromo-2,7-dimethoxynaphthalene | Aggregation-Induced Emission (AIE) | Enhanced fluorescence in aggregated state rsc.org |

| Triple-Columned/Multi-Layered 3D Polymers | 1,8-dibromo-2,7-dimethoxynaphthalene | Aggregation-Induced Emission (AIE)/Aggregation-Enhanced Emission (AEE) | Increased luminescence with higher water fraction in THF/water mixtures nih.gov |

This table highlights polymeric systems based on this compound derivatives that exhibit aggregation-induced emission.

Photoluminescence Spectroscopy and Analysis

The photoluminescent properties of derivatives of this compound and its precursor, 2,7-dihydroxynaphthalene, have been a subject of scientific inquiry, revealing potential applications in materials science. While this compound itself is primarily a synthetic intermediate, its structural backbone is present in various photoluminescent compounds.

Research into dibenzo-fused naphtho[2,3-b:6,7-b′]disilole (NDS) and naphtho[2,3-b:6,7-b′]diphosphole (NDP) provides insight into the influence of the naphthalene core on photophysical properties. mdpi.com These compounds, synthesized from a 2,6-dibromo-3,7-dimethoxynaphthalene intermediate, were studied for their UV-vis absorption and photoluminescence. mdpi.com The studies revealed that both NDS and NDP exhibit significantly lower fluorescence quantum yields compared to related compounds, a characteristic attributed to the specific π-extended structure. mdpi.com

In a different application, 2,7-dihydroxynaphthalene (2,7-DHN), the precursor to this compound, has been used as a carbon source to synthesize multicolor carbonized polymer dots (CDs). acs.org By reacting 2,7-DHN with L-methionine under ethanol-thermal conditions, researchers produced red-fluorescing CDs (r-CDs). acs.org The structural characteristics of the dihydroxynaphthalene isomer were found to directly influence the surface oxidation degree of the resulting CDs, leading to distinct fluorescence properties. acs.org These r-CDs exhibited bimodal emission peaks that showed different reactivity levels in the presence of tetracycline, suggesting their potential use in ratiometric fluorescence detection. acs.org

Furthermore, studies on cocrystals have shown that a combination of 2,7-dihydroxynaphthalene and phenazine (B1670421) results in a material that displays monomer-like emission of phenazine at 484 nm. rsc.org This is an exceptional case among similar cocrystals, which typically show quenched fluorescence. rsc.org In solution, the addition of phenazine to a solution of 2,7-dihydroxynaphthalene leads to a quenching of the hydroxynaphthalene's fluorescence. rsc.org

Table 1: Photoluminescence Properties of this compound Derivatives and Related Compounds

| Compound/Material | Precursor | Excitation/Observation Condition | Emission Wavelength (nm) | Key Findings | Reference |

| Dibenzo[d,d′]naphtho[2,3-b:6,7-b′]disilole (NDS) | 2,6-Dibromo-3,7-dimethoxynaphthalene | Photoluminescence Spectroscopy | Not specified | Exhibits much lower fluorescence quantum yields than related silole-fused compounds. | mdpi.com |

| Dibenzo[d,d′]naphtho[2,3-b:6,7-b′]diphosphole (NDP) | 2,6-Dibromo-3,7-dimethoxynaphthalene | Photoluminescence Spectroscopy | Not specified | Exhibits much lower fluorescence quantum yields than related phosphole-fused compounds. | mdpi.com |

| Red-fluorescing Carbon Dots (r-CDs) | 2,7-Dihydroxynaphthalene (2,7-DHN) | 365 nm UV excitation | Bimodal emission | Structural differences in DHN precursors influence the fluorescence properties of CDs. | acs.org |

| Cocrystal of Phenazine and 2,7-Dihydroxynaphthalene | 2,7-Dihydroxynaphthalene | Integrating sphere method | 484 nm | Shows weak, monomer-like emission of phenazine, unlike other quenched cocrystals. | rsc.org |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix Applications

This compound (DMN) has emerged as a valuable charge-transfer matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. researchgate.netnih.govdntb.gov.ua MALDI is a soft ionization technique crucial for the analysis of large and fragile molecules. mdpi.com The choice of matrix is critical as it must absorb the laser energy, typically from a UV laser (337 nm or 355 nm), and facilitate the gentle desorption and ionization of the analyte. mdpi.com DMN has proven particularly effective for analytes where traditional matrices are unsuccessful. researchgate.net

Desorption and Ionization of Labile Molecules